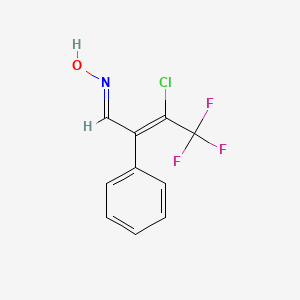

3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime

Descripción

Propiedades

IUPAC Name |

(NE)-N-[(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO/c11-9(10(12,13)14)8(6-15-16)7-4-2-1-3-5-7/h1-6,16H/b9-8+,15-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLJYFYSDNWAMU-PVLPBTDDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime typically involves the reaction of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one O-Benzyl Oxime

- Structure : Features a chalcone backbone (α,β-unsaturated ketone) with a 4-chlorophenyl group and O-benzyl oxime.

- Key Differences: Lacks fluorine substituents and the conjugated enal system.

- Applications : Primarily studied for antimicrobial activity; computational studies (DFT) highlight delocalization effects in the oxime ether moiety .

3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one

- Structure : Chloro and methoxy substituents on aromatic rings with an α,β-unsaturated ketone.

- Key Differences : Methoxy groups provide strong electron-donating effects, contrasting with the target’s electron-withdrawing trifluoromethyl group. This difference may influence redox stability and interaction with biological targets .

- Applications : Demonstrated antimicrobial activity, suggesting that halogenation enhances bioactivity, though fluorine’s role requires further study .

4-Methylpentan-2-one Oxime

- Structure : A simple aliphatic oxime without aromatic or halogen substituents.

- Key Differences : The absence of aromatic rings and halogens results in lower molecular weight and reduced steric hindrance. Classified as harmful if swallowed (Acute Tox. 4) and irritant, indicating that fluorination in the target compound may alter toxicity profiles .

Physicochemical Properties

Actividad Biológica

3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime (CAS: 197907-37-2) is a chemical compound characterized by its unique structural features, including a chloro group, trifluoromethyl group, phenyl group, and an oxime functional group. The molecular formula is C10H6ClF3NO, with a molecular weight of approximately 249.62 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of benzofuroxan have shown selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Potential : Investigations into the anticancer properties of related compounds suggest that they can induce apoptosis in cancer cells. For example, certain hybrid compounds derived from similar structures have demonstrated significant cytotoxicity against cancer cell lines like M-HeLa and MCF-7 .

- Biochemical Probes : Due to its reactive functional groups, this compound is being explored as a biochemical probe in research settings. Its ability to modify proteins can be leveraged to study enzyme mechanisms and protein interactions.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various fluorinated compounds, it was found that derivatives similar to this compound exhibited notable activity against Staphylococcus aureus. The study utilized standard disk diffusion methods to assess the minimum inhibitory concentration (MIC) values against different bacterial strains.

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer potential of related compounds. These studies involved treating M-HeLa cells with varying concentrations of the compound and measuring cell viability using flow cytometry. The results indicated that certain derivatives were significantly more effective than traditional chemotherapeutics like Doxorubicin in inducing cell death through apoptosis pathways .

Q & A

Basic: What are the optimal synthetic conditions for introducing the oxime functional group in 3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enal oxime?

Methodological Answer:

The oxime group is typically introduced via condensation of the aldehyde precursor with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium acetate buffer, pH 4–5). Temperature control (60–80°C) and reaction time (4–6 hours) are critical to minimize side reactions like over-oxidation or hydrolysis. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC or in situ FT-IR for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) confirms completion .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of the oxime moiety?

Methodological Answer:

1H NMR is essential for distinguishing syn (E) and anti (Z) oxime isomers. The oxime proton (N–OH) in the anti configuration typically appears as a broad singlet at δ 10–12 ppm, while syn isomers show downfield shifts due to intramolecular hydrogen bonding. NOESY experiments can confirm spatial proximity between the oxime proton and adjacent substituents. Additionally, 19F NMR resolves trifluoromethyl group coupling patterns, aiding in conformational analysis. For crystallographic confirmation, SHELX software (via SHELXL refinement) can model electron density maps to resolve stereochemical ambiguity .

Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. To address this:

- Perform variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting or broadening.

- Compare experimental chemical shifts with DFT-calculated values (using Gaussian or ORCA with solvent models like PCM).

- Use 2D NMR (HSQC, HMBC) to verify coupling networks, especially for aromatic protons near electron-withdrawing groups (e.g., –CF3). For example, unexpected downfield shifts in aromatic regions (δ 7.2–7.9 ppm) may arise from anisotropic effects of the trifluoromethyl group .

Advanced: What mechanistic insights exist for the regioselective substitution of the chlorine atom in this oxime derivative?

Methodological Answer:

The chlorine atom at C3 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, with regioselectivity influenced by the electron-withdrawing –CF3 group. Computational studies (e.g., DFT-based Fukui function analysis) predict preferential attack at the para position relative to –CF3. Experimental validation involves:

- Reacting with nucleophiles (e.g., amines, alkoxides) in DMF at 80–100°C.

- Monitoring reaction progress via LC-MS to detect intermediates.

- Comparing Hammett substituent constants (σ) to correlate electronic effects with reaction rates .

Basic: How does the compound behave under oxidative or reductive conditions, and what analytical methods validate these transformations?

Methodological Answer:

- Oxidation: The aldehyde-oxime may oxidize to a nitrile oxide (using MnO2 or TEMPO), detectable via IR (loss of C=N–O at ~1650 cm⁻¹, appearance of C≡N–O at ~2250 cm⁻¹). LC-HRMS confirms mass shifts (+16 amu for oxidation).

- Reduction: Catalytic hydrogenation (H2/Pd-C) converts the oxime to an amine. 1H NMR shows disappearance of the N–OH proton and emergence of NH2 signals (δ 1.5–2.5 ppm). X-ray photoelectron spectroscopy (XPS) quantifies nitrogen oxidation state changes .

Advanced: What computational strategies model the electronic effects of the trifluoromethyl group on reaction pathways?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions near –CF3.

- NBO Analysis: Quantify hyperconjugative interactions between –CF3 and the aromatic π-system.

- MD Simulations: Explore solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior. Validation via experimental dipole moment measurements (dielectric constant analysis) ensures model accuracy .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in CF3 Groups: Use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., DELU, SIMU) to thermal parameters.

- Twinned Crystals: Test for twinning via PLATON’s TWINABS; refine using HKLF 5 format in SHELXL.

- Weak Diffraction: High-flux synchrotron radiation (e.g., Diamond Light Source) improves data quality. Merging multiple datasets (XDS, AIMLESS) enhances completeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.